5-Chlorothiokynurenic acid
CAS No.: 136036-87-8
Cat. No.: VC21183187
Molecular Formula: C10H6ClNO2S
Molecular Weight: 239.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136036-87-8 |
|---|---|
| Molecular Formula | C10H6ClNO2S |
| Molecular Weight | 239.68 g/mol |
| IUPAC Name | 5-chloro-4-sulfanylidene-1H-quinoline-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H6ClNO2S/c11-5-2-1-3-6-9(5)8(15)4-7(12-6)10(13)14/h1-4H,(H,12,15)(H,13,14) |
| Standard InChI Key | BMBZHFGIBHDMCV-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC2=C(C(=C1)Cl)C(=CC(=N2)C(=O)O)S |
| SMILES | C1=CC2=C(C(=C1)Cl)C(=S)C=C(N2)C(=O)O |
| Canonical SMILES | C1=CC2=C(C(=C1)Cl)C(=S)C=C(N2)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
5-Chlorothiokynurenic acid likely features:
-
A quinoline-based core structure (similar to kynurenic acid)
-
Chlorination at the 5-position of the quinoline ring
-
A thio-substitution (replacement of an oxygen with sulfur)
Based on related compounds, we can infer that 5-Chlorothiokynurenic acid would have properties similar to other kynurenic acid derivatives. The parent compound, kynurenic acid, has the chemical formula C10H7NO3 . The addition of chlorine at the 5-position and the thio-substitution would modify this basic structure.
| Property | Estimated Value | Basis of Estimation |
|---|---|---|
| Molecular Weight | ~240 g/mol | Based on 7-Chlorothiokynurenic acid (239.69 g/mol) |
| Melting Point | ~150-155°C | Based on reported melting point of 7-Chlorothiokynurenic acid |
| Solubility | Limited water solubility | Inferred from general properties of halogenated aromatic compounds |
Pharmacological Activity
Mechanism of Action
Based on structurally similar compounds, 5-Chlorothiokynurenic acid likely acts as an antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. The related compound 5,7-dichlorokynurenic acid (5,7-DCKA) is described as "one of the most potent excitatory amino acid receptor antagonists yet described" with a Ki value of 79 nM at the strychnine-insensitive glycine binding site on the NMDA receptor complex .
Similarly, 7-Chlorothiokynurenic acid is described as "a potent glycine antagonist" that targets the glycine binding site of the NMDA receptor. These compounds demonstrate that chlorination and thio-substitution of kynurenic acid can enhance antagonistic activity at the glycine site.
Neurophysiological Effects
The neurophysiological effects of 5-Chlorothiokynurenic acid can be inferred from studies on related compounds:
5,7-DCKA has been shown to antagonize several NMDA receptor-mediated responses, including:
-
Inhibition of NMDA-stimulated elevation of cytosolic calcium in cultured hippocampal neurons
-
Reduction of NMDA-induced cGMP accumulation in cerebellar slices
-
Blocking of NMDA-stimulated norepinephrine release from hippocampal slices
Table 2: Comparison of Known Pharmacological Activities of Kynurenic Acid Derivatives
Experimental Methods for Studying Kynurenic Acid Derivatives
Analytical Techniques
Table 3: Analytical Methods for Kynurenic Acid Derivatives
In Vivo Models
The search results mention several in vivo models used to study the effects of kynurenic acid derivatives:
-
Anticonvulsant activity in mice receiving intracerebroventricular administration
-
Stroke models to assess the role of the kynurenine pathway in ischemic brain injury
Similar approaches would likely be applicable to studying the effects of 5-Chlorothiokynurenic acid.
The Kynurenine Pathway in Neurological Disorders
Alterations in Epileptic Spasms
A study measuring cerebrospinal fluid levels of kynurenine pathway metabolites found:
-
Kynurenic acid was significantly decreased in epileptic spasms compared to neuroinflammatory controls and other non-inflammatory neurological diseases (p<0.0001)
-
The kynurenic acid/kynurenine ratio was affected in epileptic spasms
-
Neuroinflammatory conditions were associated with higher kynurenine and quinolinic acid levels compared to epileptic spasms (p<0.0001)
Changes in Stroke
Clinical studies of stroke patients revealed:
-
Decreased serum levels of tryptophan, kynurenic acid, and KAT activity (calculated by kynurenic acid/kynurenine ratio) in stroke patients compared to controls
-
Increased IDO activity (assessed by the kynurenine/tryptophan ratio) in stroke patients
-
Positive correlation between IDO activity and hsCRP (a marker of inflammation)
-
Positive correlation between IDO activity and stroke severity as estimated by the NIH Stroke Scale
-
Strong correlation between 3-hydroxyanthranilic acid levels and infarct volume
These findings highlight the potential relevance of kynurenine pathway modulators, potentially including 5-Chlorothiokynurenic acid, in neurological disorders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume